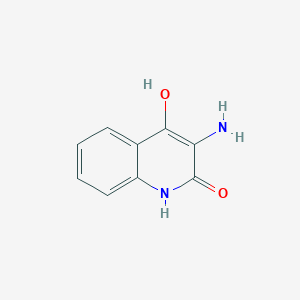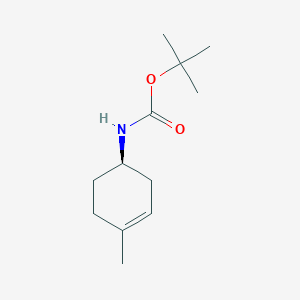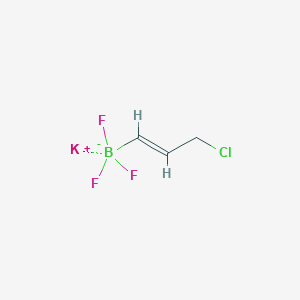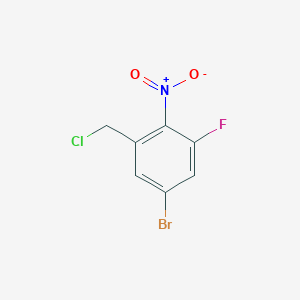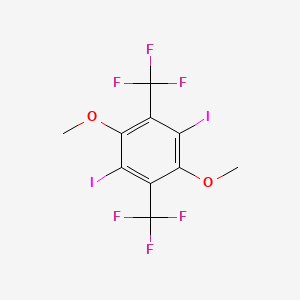
1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of two iodine atoms, two methoxy groups, and two trifluoromethyl groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene typically involves the iodination of a precursor compound, such as 2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene. The reaction is carried out using iodine and an oxidizing agent, such as hydrogen peroxide or nitric acid, under controlled conditions to ensure selective iodination at the desired positions on the benzene ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reaction conditions and reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Aplicaciones Científicas De Investigación
1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a diagnostic agent or therapeutic compound in various medical applications.
Mecanismo De Acción
The mechanism of action of 1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. The presence of iodine and trifluoromethyl groups can enhance the compound’s ability to penetrate cell membranes and bind to target molecules, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1,4-Diiodo-2,5-dimethoxybenzene: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.
1,4-Diiodobenzene: Lacks both the methoxy and trifluoromethyl groups, making it less versatile in terms of chemical modifications and applications.
2,5-Diiodo-1,4-dimethoxybenzene:
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and wide range of applications.
Propiedades
Fórmula molecular |
C10H6F6I2O2 |
|---|---|
Peso molecular |
525.95 g/mol |
Nombre IUPAC |
1,4-diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H6F6I2O2/c1-19-7-3(9(11,12)13)6(18)8(20-2)4(5(7)17)10(14,15)16/h1-2H3 |
Clave InChI |
AYEFDBFEJYXYJO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1I)C(F)(F)F)OC)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


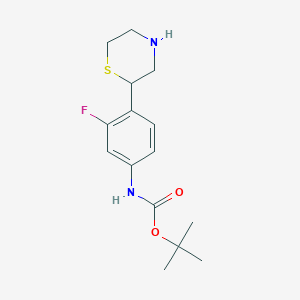


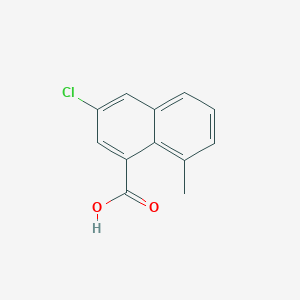
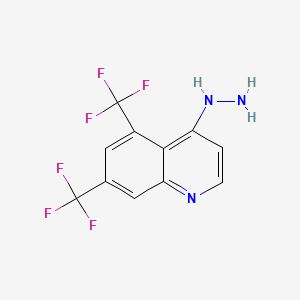
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12840093.png)



